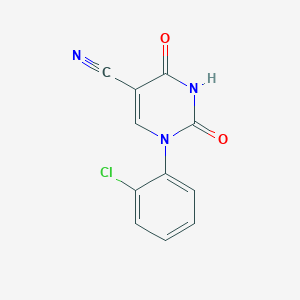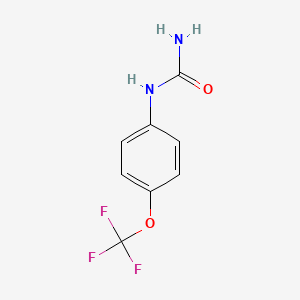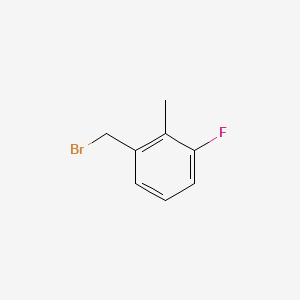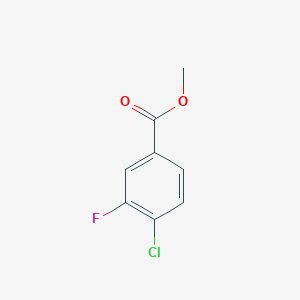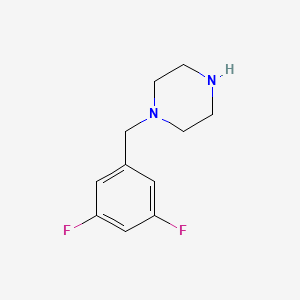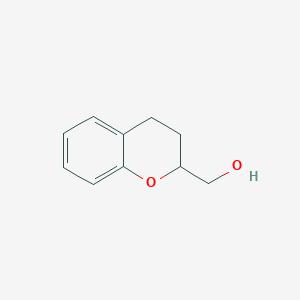
3,4-dihydro-2H-chromen-2-ylmethanol
Descripción general
Descripción
3,4-dihydro-2H-chromen-2-ylmethanol is a chemical compound with the molecular formula C10H12O2 . It contains a total of 25 bonds; 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2H-chromen-2-ylmethanol consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is1S/C10H12O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,11H,5-7H2 . Physical And Chemical Properties Analysis
The molecular weight of 3,4-dihydro-2H-chromen-2-ylmethanol is 164.20 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 164.083729621 g/mol . The topological polar surface area is 29.5 Ų .Aplicaciones Científicas De Investigación
Anticancer Activity
Chromenes, including 3,4-dihydro-2H-chromen-2-ylmethanol, have been studied for their potential anticancer properties. They are known to exhibit activity against various cancer cell lines, making them candidates for anticancer drug development .
Anticonvulsant Properties
These compounds also show promise as anticonvulsants, which could be useful in the treatment of epilepsy and other seizure disorders .
Antimicrobial Effects
The antimicrobial activity of chromenes makes them interesting for the development of new antibiotics, especially in the face of increasing antibiotic resistance .
Anticholinesterase Activity
Chromenes have been reported to inhibit cholinesterase, an enzyme that breaks down acetylcholine. This activity suggests potential applications in treating conditions like Alzheimer’s disease .
Antituberculosis Potential
Given the ongoing challenge of tuberculosis, chromenes’ antituberculosis activity is significant for new therapeutic approaches .
Antidiabetic Applications
The antidiabetic effects of chromenes open up possibilities for them to be used in managing diabetes through new mechanisms of action .
Neuroprotective Effects
Studies have shown that certain chromene derivatives can protect neuronal cells from damage, indicating potential use in neurodegenerative diseases like Alzheimer’s .
Synthesis of Pharmaceuticals
The compound has been used as an intermediate in the synthesis of pharmaceuticals such as fesoterodine, used to treat overactive bladder conditions .
Safety And Hazards
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLVSGWUKFJFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401003253 | |
| Record name | (3,4-Dihydro-2H-1-benzopyran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401003253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-chromen-2-ylmethanol | |
CAS RN |
83278-86-8 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83278-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dihydro-2H-1-benzopyran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401003253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Hydroxymethyl)chroman | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

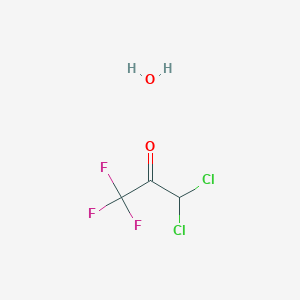
![Ethyl 2-[(2-oxopropyl)thio]acetate](/img/structure/B1306090.png)
![N-[1-(3,4-dichlorophenyl)ethylidene]hydroxylamine](/img/structure/B1306091.png)
